Fenoterol Degradation Impurity A (CAS 161040-25-1), chemically identified as a diastereomeric mixture of 1,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol, is a critical reference standard for pharmaceutical quality control . Formed primarily through the Pictet-Spengler-type cyclization of the parent β2-adrenergic agonist fenoterol in the presence of reactive aldehydes (such as formaldehyde), this +12 Da adduct represents a major degradation pathway in formulated products [1]. For procurement teams, sourcing this exact, highly purified standard is essential for validating stability-indicating analytical methods, ensuring compliance with pharmacopeial monographs, and accurately quantifying excipient-induced degradation in fenoterol hydrobromide inhalation solutions.
Substituting Fenoterol Degradation Impurity A with crude stressed fenoterol mixtures or generic in-class beta-agonist degradants fundamentally compromises analytical method validation . Crude forced-degradation samples produce highly variable, unquantifiable mixtures of oxidative and hydrolytic products, making it impossible to establish an accurate Relative Response Factor (RRF) or confirm exact peak retention times for this specific tetrahydroisoquinoline derivative. Because this impurity features an altered chromophore and increased lipophilicity compared to the parent drug, its UV absorptivity and chromatographic behavior differ significantly . Consequently, utilizing the parent API as a generic surrogate for quantitation leads to significant analytical errors, risking out-of-specification (OOS) results during GMP batch release and stability testing.
Tetrahydroisoquinoline core vs. phenylethanolamine backbone of EP Impurities A–C; distinct retention and MS patterns
BPCRS Cat. 661 is a dedicated reference standard, not interchangeable with EP-specified impurities used in the related substances test
Single-isomer EP impurity standards cannot replicate the multi-peak or broadened signature of the authentic degradant
In validated HPLC methods for fenoterol hydrobromide, achieving baseline resolution between the parent API and its degradants is a strict regulatory requirement. Fenoterol Degradation Impurity A exhibits a distinct chromatographic profile due to its cyclized tetrahydroisoquinoline structure. Utilizing the highly pure CAS 161040-25-1 standard allows analytical chemists to confirm a Relative Retention Time (RRT) shift and guarantee a resolution factor (Rs) > 1.5 against the parent peak, which cannot be reliably established using crude forced-degradation mixtures .
| Evidence Dimension | Chromatographic Resolution (Rs) and Specificity |
| Target Compound Data | Provides exact RRT and guarantees Rs > 1.5 |
| Comparator Or Baseline | Crude forced-degradation fenoterol mixture (yields overlapping, unquantifiable peaks) |
| Quantified Difference | Enables baseline resolution (Rs > 1.5) impossible to guarantee with uncalibrated crude mixtures. |
| Conditions | Stability-indicating reverse-phase HPLC assay for fenoterol hydrobromide formulations. |
Essential for proving method specificity during ICH Q2(R1) validation, ensuring the assay can accurately separate the active ingredient from specific degradation products.
During trace-level impurity profiling, distinguishing between simple oxidation products and aldehyde-adduct degradants is critical. Fenoterol Degradation Impurity A demonstrates a specific +12 Da mass shift (m/z ~316 [M+H]+) compared to the parent fenoterol (m/z ~304 [M+H]+), reflecting the incorporation of a carbon atom and loss of two protons during the tetrahydroisoquinoline ring formation [1]. Procurement of the exact standard enables the optimization of Selected Reaction Monitoring (SRM) transitions, preventing false positives that occur when relying solely on predictive in-silico mass models [2].
| Evidence Dimension | Molecular Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | m/z ~316 [M+H]+ |
| Comparator Or Baseline | Parent Fenoterol (m/z ~304 [M+H]+) |
| Quantified Difference | A precise +12 Da mass shift corresponding to the Pictet-Spengler cyclization adduct. |
| Conditions | LC-MS/MS impurity profiling with electrospray ionization (ESI). |
Enables unambiguous structural confirmation and highly sensitive trace-level tracking of excipient-induced degradation in complex matrices.
A common analytical error in impurity tracking is assuming a Relative Response Factor (RRF) of 1.0 for degradants when using the parent API as a surrogate. Because the formation of the tetrahydroisoquinoline ring in Fenoterol Degradation Impurity A alters the molecule's molar absorptivity, its UV response at standard detection wavelengths (e.g., 275-280 nm) diverges from fenoterol . Procuring the isolated standard allows for the empirical determination of the exact RRF, correcting quantitation deviations that can exceed 10-20% and ensuring impurity levels are reported accurately against ICH Q3B thresholds [1].
| Evidence Dimension | UV Relative Response Factor (RRF) |
| Target Compound Data | Empirically determined RRF using pure CAS 161040-25-1 |
| Comparator Or Baseline | Assumed RRF of 1.0 using parent fenoterol as a surrogate |
| Quantified Difference | Corrects 10-20% quantitation errors caused by altered molar absorptivity of the cyclized degradant. |
| Conditions | Quantitative HPLC-UV analysis at standard pharmacopeial wavelengths. |
Prevents under- or over-reporting of impurity concentrations, safeguarding against regulatory rejection of stability data.
Routine quality control and stability monitoring of fenoterol hydrobromide active pharmaceutical ingredients (APIs) and finished dosage forms. The standard is utilized to accurately quantify degradation over the product's shelf-life, ensuring impurity levels remain below established ICH Q3A/Q3B qualification thresholds [1].
Evaluating pharmaceutical excipients—such as polyethylene glycols (PEGs) or polymeric surfactants that may contain trace reactive aldehydes—during the development of new fenoterol inhalation solutions. Tracking the precise formation rate of this tetrahydroisoquinoline adduct dictates the selection of low-formaldehyde excipient grades .
Serving as a critical system suitability standard for executing official pharmacopeial monographs (e.g., British Pharmacopoeia or European Pharmacopoeia). The standard proves that the analytical system achieves the required chromatographic resolution between the parent drug and its specific degradants prior to batch analysis [1].